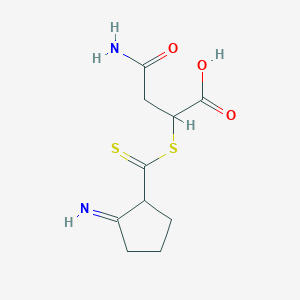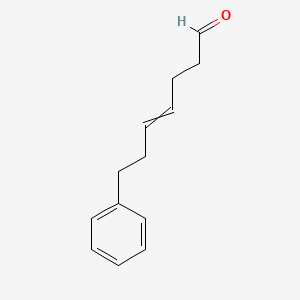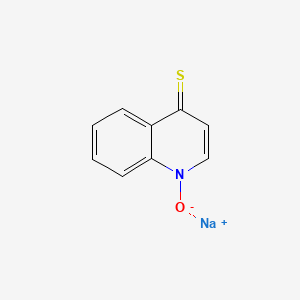
(1-Cyclohexylideneethoxy)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclohexylideneethoxy)(trimethyl)silane: is an organosilicon compound with the molecular formula C11H22OSi. It contains a cyclohexylidene group attached to an ethoxy group, which is further bonded to a trimethylsilyl group. This compound is part of the broader class of silanes, which are widely used in organic synthesis due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexylideneethoxy)(trimethyl)silane typically involves the reaction of cyclohexanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl enol ether, which is then converted to the final product under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as diethyl ether or tetrahydrofuran (THF) to facilitate the reaction and improve product isolation .
Chemical Reactions Analysis
Types of Reactions: (1-Cyclohexylideneethoxy)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced using hydrosilanes to yield hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as triethylsilane or polymethylhydrosiloxane (PMHS) are used as reducing agents.
Substitution: Nucleophiles such as halides or alkoxides are used for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Hydrocarbons.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: (1-Cyclohexylideneethoxy)(trimethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of complex organic molecules and as a protecting group for alcohols and amines .
Biology and Medicine: In biological research, this compound is used in the modification of biomolecules and the development of silicon-based drugs. Its unique chemical properties make it a valuable tool in medicinal chemistry for the synthesis of bioactive compounds .
Industry: Industrially, this compound is used in the production of silicone-based materials, coatings, and adhesives. It is also employed in the semiconductor industry for the deposition of silicon-containing films .
Mechanism of Action
The mechanism of action of (1-Cyclohexylideneethoxy)(trimethyl)silane involves the formation of reactive intermediates such as silyl radicals or silyl cations. These intermediates participate in various chemical reactions, including radical-mediated reductions and electrophilic substitutions. The compound’s reactivity is primarily due to the electron-donating properties of the silicon atom, which stabilizes positive charges and facilitates the formation of new chemical bonds .
Comparison with Similar Compounds
Trimethylsilane: A simpler silane with the formula (CH3)3SiH, used in similar applications but with different reactivity due to the absence of the cyclohexylidene group.
Triethylsilane: Another related compound with the formula (C2H5)3SiH, commonly used as a reducing agent in organic synthesis.
Uniqueness: (1-Cyclohexylideneethoxy)(trimethyl)silane is unique due to the presence of the cyclohexylidene group, which imparts distinct steric and electronic properties. This makes it more versatile in certain synthetic applications compared to simpler silanes like trimethylsilane and triethylsilane .
Properties
CAS No. |
64639-28-7 |
|---|---|
Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
1-cyclohexylideneethoxy(trimethyl)silane |
InChI |
InChI=1S/C11H22OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h5-9H2,1-4H3 |
InChI Key |
VPBIDFSWGIFTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCCCC1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)






![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)

![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)

